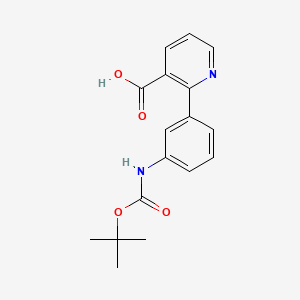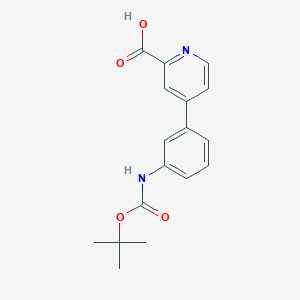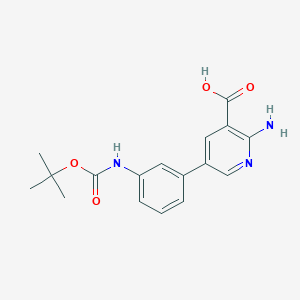
3-(3-BOC-Aminophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-BOC-Aminophenyl)picolinic acid is a chemical compound with the molecular formula C17H18N2O4. It is a derivative of picolinic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is used in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-BOC-Aminophenyl)picolinic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the picolinic acid moiety. One common method involves the reaction of 3-aminophenylboronic acid with tert-butyl chloroformate to form the BOC-protected intermediate. This intermediate is then coupled with picolinic acid using a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-BOC-Aminophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the BOC protecting group, revealing the free amino group.
Substitution: The compound can participate in substitution reactions, where the BOC group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.
Substitution: Substitution reactions often use reagents like trifluoroacetic acid to remove the BOC group.
Major Products Formed
The major products formed from these reactions include the deprotected amino derivative, various substituted derivatives, and oxidized forms of the compound .
Wissenschaftliche Forschungsanwendungen
3-(3-BOC-Aminophenyl)picolinic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(3-BOC-Aminophenyl)picolinic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing the compound to interact with enzymes and proteins without immediate reaction. Upon deprotection, the free amino group can form covalent bonds with target molecules, inhibiting their function. This mechanism is particularly useful in the design of enzyme inhibitors and other bioactive compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-BOC-Aminophenyl)picolinic acid
- 3-Amino picolinic acid
- Picolinic acid
Uniqueness
3-(3-BOC-Aminophenyl)picolinic acid is unique due to the position of the BOC-protected amino group, which provides distinct reactivity and interaction profiles compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .
Eigenschaften
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)23-16(22)19-12-7-4-6-11(10-12)13-8-5-9-18-14(13)15(20)21/h4-10H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKXZFOXDLDQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
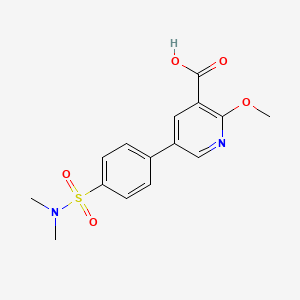
![6-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid](/img/structure/B6395022.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]nicotinic acid](/img/structure/B6395023.png)
![2-Hydroxy-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid](/img/structure/B6395028.png)
![3-[4-(Piperidine-1-carbonyl)phenyl]picolinic acid](/img/structure/B6395030.png)

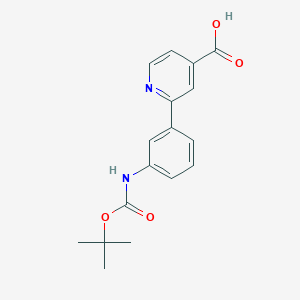

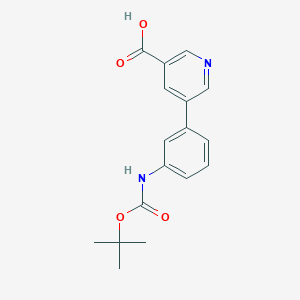
![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395050.png)
